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Compound of Interest

Compound Name:
(2-Fluoro-4-

phenylphenyl)methanamine

CAS No.: 880157-45-9

Cat. No.: B1521406

Get Quote

Executive Summary
Target Molecule: (2-Fluoro-4-phenylphenyl)methanamine CAS: 880157-45-9 Chemical

Class: Fluorinated Biphenyl Benzylamine Application: Pharmaceutical Intermediate (e.g., MTH1

inhibitors, Kinase scaffolds)[1]

This guide serves as a technical blueprint for the solid-state characterization and salt selection

of (2-Fluoro-4-phenylphenyl)methanamine. As a lipophilic, basic amine with a biphenyl core,

this molecule presents specific challenges in solubility and bioavailability. The presence of the

ortho-fluorine atom introduces unique conformational constraints and hydrogen-bonding

capabilities that critically influence crystal packing.

This document outlines the comparative performance of key salt forms (Hydrochloride,

Hydrobromide, and Arylsulfonates), providing experimental protocols for X-ray crystallography

(SC-XRD) and data interpretation frameworks to optimize physical properties for drug

development.[1]
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Part 1: Structural Analysis & Salt Selection Logic
The Fluorine Effect in Crystal Engineering
The 2-fluoro substituent is not merely a metabolic blocker; it is a crystal engineering handle. In

the solid state, fluorine often acts as a weak hydrogen bond acceptor (

) and influences the torsion angle between the phenyl rings.

Conformational Lock: The fluorine at position 2 creates steric repulsion with the ortho

hydrogens of the adjacent phenyl ring, often forcing the biphenyl system into a twisted non-

planar conformation (dihedral angle

).

Packing Implications: This twist prevents simple

stacking, often leading to "herringbone" packing motifs which can increase melting points but
reduce solubility.

Salt Screen Design
For a monoprotic weak base (predicted pKa

9.0-9.5), the following counterions are selected to span a range of hydrophilicity and packing
efficiencies:
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Counterion pKa (Acid) Rationale Expected Outcome

Chloride -7
Standard first-line salt.

[1] High lattice energy.

High MP, potential

hygroscopicity issues.

Bromide -9
Larger ionic radius

than Cl-.[1]

Often forms

isostructural salts to

HCl but with lower

solubility.

Tosylate -1.3 Lipophilic anion.

Improves crystallinity

for lipophilic bases;

reduces

hygroscopicity.

Fumarate 3.0
Dicarboxylic acid (0.5

eq or 1 eq).[1]

Potential for polymeric

H-bond networks;

moderate solubility.

Part 2: Experimental Protocols
Salt Synthesis & Crystallization Workflow
To generate diffraction-quality single crystals, we utilize a Vapor Diffusion method, which is

superior to rapid precipitation for growing distinct prisms.

Protocol: Preparation of the Hydrochloride Salt

Dissolution: Dissolve 100 mg of (2-Fluoro-4-phenylphenyl)methanamine free base in 2 mL

of anhydrous ethanol.

Acid Addition: Add 1.1 equivalents of concentrated HCl (37% aq) or 1M HCl in diethyl ether

dropwise.

Nucleation: Allow the solution to stir for 30 minutes. A white precipitate may form

(polycrystalline).[1]

Recrystallization (Vapor Diffusion):
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Filter the precipitate and redissolve in a minimum amount of Methanol (approx. 3 mL).[1]

Place the methanol solution in a small inner vial.

Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).

Seal tightly and store at 4°C for 3-7 days.

Result: Colorless block-like crystals suitable for SC-XRD.

X-Ray Data Collection Parameters
Instrument: Bruker D8 QUEST or Rigaku XtaLAB.

Source: Mo-K

(

Å) or Cu-K

(

Å).[1] Note: Cu source is preferred for absolute configuration if chiral, though this molecule is
achiral.

Temperature: 100 K (Cryostream) to minimize thermal motion of the terminal phenyl ring.

Part 3: Comparative Performance Guide
Since specific unit cell data for this CAS is proprietary, the following table presents

representative performance profiles based on structural analogs (fluorinated biphenyl amines)

to guide selection.

Comparative Data Table (Representative)
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Property Free Base
Hydrochloride

(HCl)

Tosylate (p-

TSA)
Fumarate (1:1)

Crystal System
Monoclinic (

)

Orthorhombic (

)

Triclinic (

)

Monoclinic (

)

Melting Point 65 - 70 °C
225 - 230 °C

(Dec)
185 - 190 °C 160 - 165 °C

Hygroscopicity Non-hygroscopic
Moderate (>80%

RH)

Low (Non-

hygroscopic)
Low

Aq.[1] Solubility < 0.01 mg/mL > 20 mg/mL 5 - 10 mg/mL 1 - 5 mg/mL

Packing Motif
Weak H-bonds (

)

Charge-assisted

H-bonds (

)

Stacking

(Tosylate-

Biphenyl)

H-bonded

Ribbons

Stability
Prone to

oxidation
Stable Stable Stable

Interpretation of X-Ray Data
When analyzing the solved structure of the salt, focus on these three parameters to predict

stability:

Proton Transfer: Confirm the H-atom is located on the Nitrogen (N-C bond length should be

~1.47 Å). If the H is shared or on the acid, it is a co-crystal, not a salt.

Fluorine Disorder: Check the thermal ellipsoids of the F-atom. High disorder suggests the F-

atom is not "locked" and the crystal may undergo phase transitions.

Solvent Void Volume: Calculate the void space using PLATON. If >5% of unit cell volume is

void, the salt may form solvates/hydrates, leading to stability risks.

Part 4: Visualization of Workflows
Salt Selection Decision Tree
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This diagram illustrates the logical flow for selecting the optimal salt form based on the X-ray

and solubility data.

Start: (2-Fluoro-4-phenylphenyl)methanamine
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(HCl, HBr, Tosylate, Fumarate)
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(Check Crystallinity & Proton Transfer)
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No

Is it a Salt or Co-crystal?

Yes
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Regulatory Pathway differs
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Hygroscopicity < 2%?

Yes (H on Base)

Lead Candidate Selected

Yes

Optimize Crystallization

No (Too Hygroscopic)

Retest w/ Hydrophobic Anions
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Caption: Logical workflow for salt selection, prioritizing crystallinity and stability metrics derived

from X-ray data.
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Crystal Engineering Interactions
This diagram details the specific intermolecular forces expected in the lattice of the

Hydrochloride salt.

Ammonium Head
(-CH2-NH3+)

Chloride Anion
(Cl-)

Strong Charge-Assisted
H-Bond (1.8-2.2 Å)

Fluorine (Pos 2)
(C-F)

Weak Intramolecular
Repulsion

Halogen-Halogen
Contact

Biphenyl Core
(Twisted Pi-System)

T-shaped Pi-Stacking
(Herringbone)

Click to download full resolution via product page

Caption: Interaction map highlighting the critical H-bonding and steric forces governing the

crystal lattice stability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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